molecular formula C16H14ClN3O B8779656 2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine CAS No. 827030-72-8

2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine

Cat. No.: B8779656
CAS No.: 827030-72-8
M. Wt: 299.75 g/mol
InChI Key: TYNKRAPSWAKMSZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of a chloro group and a methoxyphenyl group makes it a versatile compound for further chemical modifications and potential therapeutic applications.

Properties

CAS No.

827030-72-8

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

2-chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C16H14ClN3O/c1-20(11-6-5-7-12(10-11)21-2)15-13-8-3-4-9-14(13)18-16(17)19-15/h3-10H,1-2H3

InChI Key

TYNKRAPSWAKMSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from (2-chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine and methyl iodide by a procedure similar to example 36 (60% yield). 1H NMR (CDCl3): 7.74-7.76 (m, 1H), 7.57 (ddd, J=8.4, 6.0 and 1.8 Hz, 1H), 7.32 (t, J=7.8 Hz, 1H), 6.98-7.03 (m, 2H), 6.89 (dd, J=8.1 and 2.4 Hz, 1H), 6.75-6.81 (m, 2H), 3.65 (s, 3H), 3.37 (s, 3H).
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